Hex-5-yn-3-amine
Description
Hex-5-yn-3-amine (IUPAC name: this compound; CID 21192690) is a primary aliphatic amine characterized by a six-carbon chain with a terminal alkyne group at the fifth carbon and an amine group at the third position. Its molecular formula is C₆H₁₁N, and its structural features are defined by the SMILES string CCC(CC#C)N . The compound’s alkyne moiety introduces significant reactivity, enabling applications in click chemistry, polymer synthesis, and pharmaceutical intermediates. However, its instability under acidic or oxidative conditions necessitates careful handling and stabilization, often via hydrochloride salt formation (e.g., this compound hydrochloride) .
Properties
IUPAC Name |
hex-5-yn-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-5-6(7)4-2/h1,6H,4-5,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKOUFDYNFCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-hexyne with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Hex-5-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other nitrogen-containing compounds.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
Hex-5-yn-3-amine serves as a versatile building block in organic synthesis. Its alkyne group allows for various reactions, including:
- Oxidation: Can be oxidized to form diketones or carboxylic acids.
- Reduction: The alkyne can be reduced to alkenes or alkanes through hydrogenation.
- Substitution Reactions: The amine group can participate in nucleophilic substitutions, leading to the formation of amides or other nitrogen-containing compounds.
Table 1: Reaction Types and Conditions
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Diketones, Carboxylic Acids | Potassium permanganate, Osmium tetroxide |
| Reduction | Alkenes, Alkanes | Hydrogen gas with palladium or platinum catalyst |
| Substitution | Amides, Other Nitrogen Compounds | Acid chlorides, Anhydrides with base |
Biological Applications
1. Drug Discovery:
this compound has been investigated for its potential bioactive properties. Its interactions with biological molecules suggest it could play a role in drug development. Notably, derivatives of this compound have shown promise as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive functions and neurodegenerative disease treatments .
2. Anticancer Activity:
Research indicates that certain analogs of this compound exhibit inhibitory effects on cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting proteins involved in cell cycle regulation .
Table 2: Biological Activities and Mechanisms
| Activity | Mechanism of Action | Case Study Reference |
|---|---|---|
| Neuroprotection | Modulation of nAChR activity | |
| Anticancer Activity | Induction of apoptosis via cell cycle regulation |
Case Studies
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of this compound derivatives in models of Alzheimer's disease. The results indicated that these compounds enhanced neuronal survival and reduced amyloid-beta toxicity through modulation of nAChR activity.
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, correlating with increased markers of apoptosis. This highlights its potential as a lead compound for developing new anticancer agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Modifications to the alkyne or amine groups can significantly influence binding affinity and selectivity for target receptors.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased potency with longer chains |
| Substitution on amine | Enhanced selectivity for nAChRs |
| Variations in alkyne | Altered reactivity in click chemistry |
Mechanism of Action
The mechanism of action of Hex-5-yn-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable this compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most direct structural analogues of Hex-5-yn-3-amine include:
Hex-5-en-3-amine hydrochloride (CID 86052040): Features a terminal alkene group instead of an alkyne.
Hexamethylene diisocyanate (CAS 822-06-0): A diisocyanate with two reactive -NCO groups, distinct from the amine functionality .
Structural and Reactivity Differences
Key Findings :
- Reactivity : The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, whereas Hex-5-en-3-amine is more suited for hydroamination or epoxidation reactions .
- Stability : Both alkyne- and alkene-containing amines are prone to polymerization or oxidation; hence, hydrochloride salts are commonly used to enhance shelf life .
- Applications : this compound is pivotal in synthesizing rigid polymers and bioactive molecules, while Hex-5-en-3-amine derivatives are explored in flexible polymer matrices .
Comparison with Non-Amine Analogues
Hexamethylene diisocyanate (HDI, CAS 822-06-0) serves as a contrasting compound due to its isocyanate (-NCO) groups. Unlike this compound, HDI is highly reactive with hydroxyl groups (e.g., in polyurethane synthesis) and poses significant respiratory hazards .
Biological Activity
Hex-5-yn-3-amine, a compound with the molecular formula CHN, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
This compound features an alkyne functional group and a primary amine, which contribute to its reactivity and biological interactions. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, while the alkyne group can participate in click chemistry reactions. These properties enable this compound to modulate biological pathways effectively.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 111.16 g/mol |
| Structure | Alkyne with amine group |
| Solubility | Soluble in organic solvents |
Biological Activity
This compound has been investigated for its potential as a bioactive compound in drug discovery. Its interactions with various molecular targets make it a candidate for therapeutic applications.
1. Neuroactive Properties
Research indicates that derivatives of this compound can act as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). For instance, compounds structurally related to this compound have shown high affinity for the α4β2-nAChR subtype, which is implicated in cognitive functions and neurodegenerative diseases .
2. Anticancer Activity
The compound's ability to interact with specific protein targets has led to studies exploring its anticancer potential. In vitro assays have demonstrated that certain analogs exhibit inhibitory effects on cancer cell proliferation by targeting proteins involved in cell cycle regulation .
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of this compound derivatives in models of Alzheimer's disease. The results indicated that these compounds could enhance neuronal survival and reduce amyloid-beta toxicity, suggesting a mechanism involving modulation of nAChR activity .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that the compound inhibited cell growth in a dose-dependent manner, correlating with increased apoptosis markers. This study highlighted the potential of this compound as a lead compound for developing new anticancer agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the alkyne or amine groups can significantly influence binding affinity and selectivity for target receptors.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased potency with longer chains |
| Substitution on amine | Enhanced selectivity for nAChRs |
| Variations in alkyne | Altered reactivity in click chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
